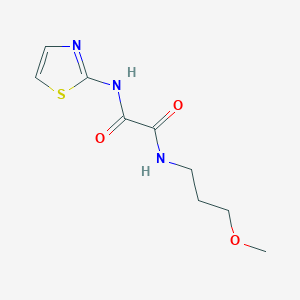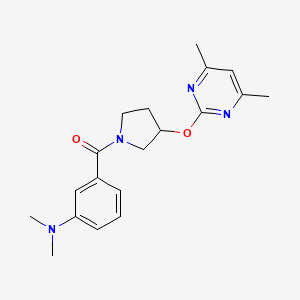
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: is a complex organic compound notable for its multifaceted applications across various scientific disciplines, including chemistry, biology, medicine, and industry. Its structure includes functional groups that enable it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. These steps often include the formation of intermediates that are subsequently combined to create the final compound.
One common synthetic route might start with the alkylation of 3-(dimethylamino)benzaldehyde with a pyrrolidine derivative, followed by oxidation and esterification reactions. Reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts such as palladium or copper to facilitate various stages of the synthesis.
Industrial Production Methods
On an industrial scale, production methods need to be efficient and cost-effective. Typically, large-scale production involves optimizing the reaction conditions identified in laboratory settings. Advanced techniques such as continuous flow chemistry might be employed to enhance yield and reduce reaction times. Additionally, solvent selection and recycling play a critical role in industrial processes to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: undergoes several types of chemical reactions, including:
Oxidation: : Conversion of the methanone group to various oxidized forms.
Reduction: : Reduction of the ketone group under mild conditions to yield the corresponding alcohol.
Substitution: : Nucleophilic substitution at the pyrimidine ring, facilitated by the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: : Strong nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions vary based on the reagents and conditions used. For instance, oxidation might yield carboxylic acids or aldehydes, while reduction often results in alcohols. Substitution reactions on the pyrimidine ring can introduce various functional groups, expanding the compound’s utility.
Scientific Research Applications
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: has broad applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.
Biology: : Utilized in studies exploring molecular interactions and enzyme functions.
Medicine: : Investigated for its potential as a pharmacophore in drug design, especially in targeting specific biological pathways.
Industry: : Used in the development of materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves interactions with various molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular function. For example, the compound’s ability to bind to specific sites on proteins may alter their conformation and activity, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Other Compounds
Comparing (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone with similar compounds highlights its uniqueness. For instance:
(3-(Dimethylamino)phenyl)(3-(methyl)pyrrolidin-1-yl)methanone: lacks the pyrimidin-2-yl group, affecting its reactivity and application.
(3-(Dimethylamino)phenyl)(3-(phenyl)pyrrolidin-1-yl)methanone: has a phenyl group instead of the pyrimidin-2-yl group, altering its chemical properties and biological activity.
List of Similar Compounds
(3-(Dimethylamino)phenyl)(3-(methyl)pyrrolidin-1-yl)methanone
(3-(Dimethylamino)phenyl)(3-(phenyl)pyrrolidin-1-yl)methanone
(3-(Dimethylamino)phenyl)(3-(benzyl)pyrrolidin-1-yl)methanone
This compound's ability to integrate various functional groups gives it distinct properties, making it a valuable subject for continued research and application in multiple scientific fields.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-14(2)21-19(20-13)25-17-8-9-23(12-17)18(24)15-6-5-7-16(11-15)22(3)4/h5-7,10-11,17H,8-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZITHSBIWFNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
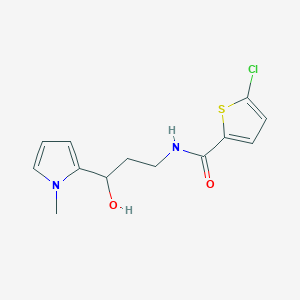
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2424281.png)
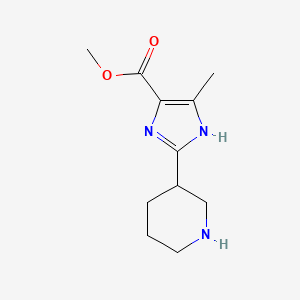
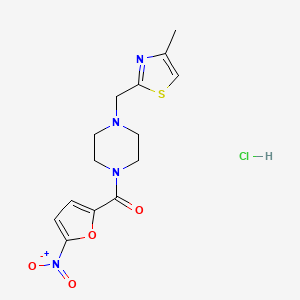
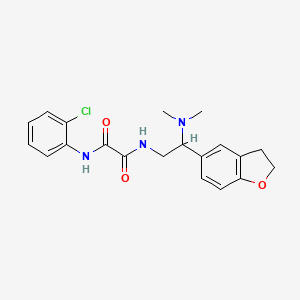
![7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2424290.png)

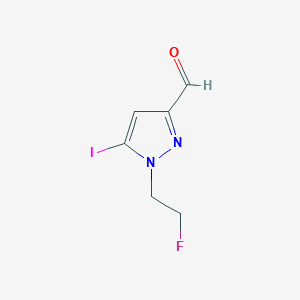

![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2424297.png)
![6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2424298.png)
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2424299.png)

